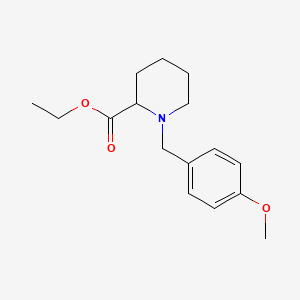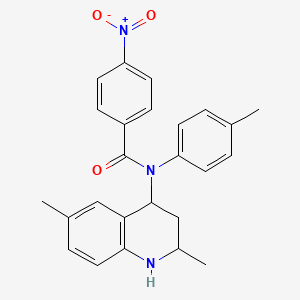
ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate, also known as EMBP, is a chemical compound that belongs to the class of piperidine carboxylates. It is a white crystalline solid that is commonly used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to interact with the dopamine and serotonin systems, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including analgesia, anticonvulsant activity, and neuroprotection. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its unique chemical structure, which allows for the development of novel compounds with potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate, including the development of new analogs with improved solubility and potency, as well as the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique chemical structure and therapeutic properties make it a valuable tool for the development of new medications and treatments. Further research is needed to fully understand its mechanism of action and explore its potential for use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)15-6-4-5-11-17(15)12-13-7-9-14(19-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRYYDKWBZOHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzamide](/img/structure/B5007897.png)
![N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5007903.png)

![N-(4-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B5007909.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-isoxazolyl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5007911.png)
![2-(4-biphenylyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5007915.png)
![3-chloro-N-cyclopentyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5007924.png)
![ethyl 7-cyclopropyl-3-(4-methoxybenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5007938.png)


![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5007962.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B5007967.png)
![N,N-diethyl-N'-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5007974.png)
